molecular formula C10H10N2O6S2 B2980279 methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate CAS No. 941913-42-4

methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate

Cat. No.: B2980279
CAS No.: 941913-42-4
M. Wt: 318.32
InChI Key: DROIUUHGSGIHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate is a compound that belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxide derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry research.

Mechanism of Action

The mechanism of action of methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate involves its interaction with various molecular targets. The compound can modulate the activity of enzymes and receptors, leading to its diverse pharmacological effects . For example, it can inhibit carbonic anhydrase, which is involved in various physiological processes .

Comparison with Similar Compounds

Methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate is unique compared to other similar compounds due to its specific structural features and pharmacological activities. Similar compounds include:

The uniqueness of this compound lies in its ability to interact with multiple biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

methyl 2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6S2/c1-18-10(13)5-19(14,15)7-2-3-8-9(4-7)20(16,17)12-6-11-8/h2-4,6H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROIUUHGSGIHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1=CC2=C(C=C1)NC=NS2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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